molecular formula C18H14N2O5S B10974273 N-{3-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]thiophen-2-yl}furan-2-carboxamide

N-{3-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]thiophen-2-yl}furan-2-carboxamide

Cat. No.: B10974273
M. Wt: 370.4 g/mol
InChI Key: JNOUMPPDOPQBQZ-UHFFFAOYSA-N
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Description

N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a thiophene ring, and a furan ring, making it a multifaceted molecule with diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. This intermediate is then subjected to various coupling reactions to introduce the thiophene and furan moieties. Common synthetic routes include:

Chemical Reactions Analysis

N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Compared to other similar compounds, N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE stands out due to its unique combination of benzodioxole, thiophene, and furan moieties. Similar compounds include:

Properties

Molecular Formula

C18H14N2O5S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethylcarbamoyl)thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H14N2O5S/c21-16(19-9-11-3-4-13-15(8-11)25-10-24-13)12-5-7-26-18(12)20-17(22)14-2-1-6-23-14/h1-8H,9-10H2,(H,19,21)(H,20,22)

InChI Key

JNOUMPPDOPQBQZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(SC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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